Product packaging for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide(Cat. No.:)

2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B13478391
M. Wt: 210.23 g/mol
InChI Key: YWLHMGUSDMHDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,4-dimethoxyphenyl)acetamide is a chemical compound offered for research purposes. It features an acetamide core substituted with a 2,4-dimethoxyphenyl group and an amino functionality, a structure often investigated in medicinal chemistry and drug discovery for its potential as a synthetic intermediate or pharmacophore. This product is intended for research and development use by qualified laboratory personnel only. It is not intended for human or veterinary diagnostic or therapeutic uses. Specific data on the applications, mechanism of action, and research value of this exact compound is not currently available in the provided sources. Researchers are encouraged to consult specialized scientific literature for further insights.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O3 B13478391 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13)

InChI Key

YWLHMGUSDMHDGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)N)N)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for the 2-Amino-2-(2,4-dimethoxyphenyl)acetamide Scaffold

The synthesis of the this compound core structure can be approached through several well-documented chemical routes. These pathways are designed to construct the α-amino amide functionality on the 2,4-dimethoxyphenyl ring system.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a reliable and traditional route to this compound, allowing for the purification of intermediates at each stage. A common and logical pathway begins with the corresponding amino acid, 2-amino-2-(2,4-dimethoxyphenyl)acetic acid. This approach involves the formation of an amide bond from the carboxylic acid group.

The process typically involves two key stages:

Activation of the Carboxylic Acid: The carboxylic acid of the starting amino acid is activated to make it more susceptible to nucleophilic attack. This can be achieved by converting it into a more reactive derivative, such as an acid chloride, an ester, or by using peptide coupling reagents.

Amination: The activated carboxyl group is then reacted with an amine source, typically ammonia (B1221849), to form the primary acetamide (B32628) group.

Another prominent multi-step method is the Strecker synthesis, which builds the α-amino acid scaffold from an aldehyde.

Imine Formation: The synthesis begins with 2,4-dimethoxybenzaldehyde, which reacts with ammonia to form an imine.

Cyanation: The imine is then treated with a cyanide source, such as hydrogen cyanide or potassium cyanide, to yield an α-aminonitrile.

Hydrolysis: The final step is the partial hydrolysis of the nitrile group to a primary amide. Careful control of reaction conditions is necessary to prevent complete hydrolysis to the carboxylic acid.

One-Pot Reaction Strategies and Green Chemistry Considerations

To improve efficiency and reduce waste, one-pot syntheses have been developed for related α-amino amides. These strategies combine multiple reaction steps into a single process without isolating intermediates. For instance, a one-pot Strecker reaction can be performed where the aldehyde, ammonia, and cyanide source are all combined in a single reaction vessel to directly produce the α-aminonitrile, which can then be hydrolyzed in the same pot.

From a green chemistry perspective, the synthesis of peptide and amide bonds is an area of active research. Key considerations include:

Solvent Choice: Traditional syntheses often use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF). Green chemistry approaches favor the use of safer, more environmentally benign solvents such as ethanol, water, or propylene (B89431) carbonate.

Catalysis: The use of catalytic methods, rather than stoichiometric activating reagents, reduces waste. For example, enzymatic methods can be employed to form the amide bond under mild, aqueous conditions.

Role of Specific Intermediates and Reagents in Synthesis

The success of any synthetic pathway is highly dependent on the choice of intermediates and reagents. In the context of synthesizing this compound, several key components play critical roles.

Role Reagent/Intermediate Function in Synthesis
Starting Material 2,4-DimethoxybenzaldehydeProvides the core aromatic scaffold for the Strecker synthesis.
Starting Material 2-Amino-2-(2,4-dimethoxyphenyl)acetic acidProvides the complete backbone for synthesis via amidation.
Intermediate 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrileThe key intermediate in the Strecker synthesis, which is subsequently hydrolyzed to the amide.
Amine Source Ammonia (or Ammonium Hydroxide)Acts as the nitrogen source for both the amino group (in Strecker synthesis) and the acetamide group (in amidation).
Cyanide Source Potassium Cyanide (KCN) / Hydrogen Cyanide (HCN)Provides the nitrile group in the Strecker synthesis.
Coupling Reagent Carbodiimides (e.g., DCC, EDC)Activates the carboxylic acid group for amide bond formation.
Activating Agent Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a highly reactive acid chloride intermediate.

Stereoselective Synthesis and Chiral Resolution Techniques

Since the α-carbon of this compound is a stereocenter, the synthesis can result in a racemic mixture of (R) and (S) enantiomers. The production of single-enantiomer compounds is often crucial, necessitating stereoselective synthesis or post-synthesis resolution.

Asymmetric Synthesis: Developing a stereoselective synthesis involves using chiral components to influence the stereochemical outcome of the reaction. Several strategies are applicable for producing enantioenriched α-amino amides:

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially. nih.gov For α-amino acids and their derivatives, methods like asymmetric hydrogenation of prochiral precursors or enantioselective additions to imines are well-established. acs.org For example, a chiral catalyst can be used in a Strecker-type reaction to produce a specific enantiomer of the intermediate α-aminonitrile. acs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to guide the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

Chiral Resolution: When a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution.

Fractional Crystallization: This classical technique involves reacting the racemic amino compound with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can often be separated by crystallization. google.comgoogle.com Once separated, the desired enantiomer is recovered by removing the resolving agent.

Chiral Chromatography: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus enabling their separation. Glycopeptide-based selectors, for instance, are effective for resolving aromatic amino acids and their derivatives. nih.govnih.gov

Derivatization Strategies for Structural Modification

The this compound scaffold possesses multiple reactive sites, including the primary amine, the primary amide, and the aromatic ring, which allow for a wide range of chemical modifications.

Modification of the Acetamide Moiety

The primary acetamide group is a robust functional group, but it can be transformed into other functionalities through various chemical reactions. Such modifications can be used to create analogues with different chemical properties.

Common Derivatization Reactions of the Acetamide Group:

Reaction Type Reagents Product Functional Group Description
Hydrolysis Acid (e.g., HCl) or Base (e.g., NaOH), HeatCarboxylic AcidThe amide is hydrolyzed back to the corresponding α-amino acid, 2-amino-2-(2,4-dimethoxyphenyl)acetic acid.
Reduction Strong reducing agents (e.g., LiAlH₄)EthylenediamineThe amide carbonyl group is completely reduced to a methylene (B1212753) group, yielding 1-(2,4-dimethoxyphenyl)ethane-1,2-diamine.
Dehydration Dehydrating agents (e.g., P₂O₅, SOCl₂)NitrileThe primary amide is dehydrated to form the corresponding α-aminonitrile, 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile.
N-Alkylation Alkyl halide, BaseSecondary or Tertiary AmideWhile challenging on a primary amide without affecting the primary amine, selective protection strategies could enable alkylation of the amide nitrogen. nih.gov

These derivatization strategies allow for the conversion of the acetamide moiety into other important chemical groups, expanding the utility of the core scaffold for the synthesis of new and diverse molecular structures. frontiersin.org

Functionalization of the Dimethoxyphenyl Ring System

The 2,4-dimethoxyphenyl ring system is a key structural feature, and its functionalization is crucial for developing analogues. The two methoxy (B1213986) groups are strong activating, ortho, para-directing groups. wikipedia.orglibretexts.org This electronic influence dictates the regioselectivity of electrophilic aromatic substitution reactions.

Regioselectivity : The methoxy group at position 2 directs electrophiles to the ortho (position 3) and para (position 5) positions. The methoxy group at position 4 directs to its ortho positions (3 and 5). Consequently, the electron density is highest at positions 3 and 5, making them the primary sites for electrophilic attack. Position 5 is generally favored over position 3 due to reduced steric hindrance from the adjacent acetamide side chain.

Halogenation : Reactions such as bromination or chlorination, typically employing reagents like N-Bromosuccinimide (NBS) or a halogen with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), are expected to introduce a halogen atom primarily at the 5-position of the dimethoxyphenyl ring. jcsp.org.pklibretexts.orgtandfonline.com

Nitration : The introduction of a nitro group (—NO₂) can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. rsc.orgmasterorganicchemistry.com This combination forms the highly electrophilic nitronium ion (NO₂⁺), which would preferentially substitute at the 5-position. Such modifications are valuable for exploring electronic effects in structure-activity relationship studies.

Friedel-Crafts Reactions : Acylation or alkylation under Friedel-Crafts conditions can introduce new carbon-carbon bonds. However, the strongly activating nature of the dimethoxy-substituted ring can sometimes lead to multiple substitutions or side reactions if conditions are not carefully controlled.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, this involves systematically introducing a variety of substituents at different positions to probe the interactions with a biological target. nih.gov

Key strategies for generating chemical diversity for SAR studies include:

Modification of the Phenyl Ring : As discussed in the functionalization section, introducing substituents onto the 2,4-dimethoxyphenyl ring allows for the exploration of electronic and steric effects. For example, electron-withdrawing groups (e.g., -Cl, -CF₃) versus electron-donating groups (e.g., -CH₃, -OCH₃) can significantly alter the molecule's properties. nih.gov

Amine and Amide Modification : The primary amine and the acetamide functional groups are key sites for derivatization. Acylation or alkylation of the primary amine can introduce a wide range of functionalities, influencing properties like lipophilicity and hydrogen bonding capacity. nih.gov Similarly, modifying the amide portion can impact metabolic stability and conformational preferences.

The rationale behind these modifications is to systematically map the chemical space around the core structure to identify features that enhance potency, selectivity, or pharmacokinetic properties.

Table 1: Representative Strategies for SAR Studies

Modification SiteSubstituent TypeExample SubstituentsRationale for Introduction
Dimethoxyphenyl Ring (Position 5)Halogens-F, -Cl, -BrProbe electronic effects and steric tolerance; can improve metabolic stability.
Dimethoxyphenyl Ring (Position 5)Alkyl Groups-CH₃, -C₂H₅Investigate the effect of lipophilicity and steric bulk on activity.
Amino Group (-NH₂)Acyl Groups-C(O)CH₃, -C(O)PhModify hydrogen bonding potential and introduce larger structural motifs.
Amino Group (-NH₂)Alkyl Groups-CH₃, -CH₂Ph (Benzyl)Increase lipophilicity and alter the basicity of the nitrogen atom.

Mechanistic Investigations of Key Reaction Steps

Amide Bond Formation Mechanisms

The formation of the amide bond is a cornerstone of the synthesis of this compound. This transformation is a type of nucleophilic acyl substitution that generally proceeds through a well-established multi-step mechanism.

The direct reaction between a carboxylic acid and an amine is typically slow. Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. Common activation methods include conversion to a more reactive derivative like an acid chloride or using a coupling reagent.

The general mechanism involves the following key steps:

Activation of the Carboxylic Acid : The hydroxyl group of a carboxylic acid precursor is converted into a better leaving group. For instance, using thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride.

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative.

Formation of a Tetrahedral Intermediate : This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

Collapse of the Intermediate : The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond.

Expulsion of the Leaving Group : Simultaneously with the reformation of the carbonyl double bond, the leaving group (e.g., a chloride ion from an acyl chloride) is expelled, resulting in the final amide product.

Nucleophilic Substitution and Acylation Processes

Nucleophilic acyl substitution is the fundamental process underlying amide bond formation and other acylation reactions relevant to the synthesis and derivatization of this compound. This reaction class is characterized by an addition-elimination mechanism .

The key features of this mechanism are:

Addition Step : A nucleophile (such as an amine, alcohol, or carboxylate) adds to the carbonyl carbon. This is the initial step and leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³.

Elimination Step : The intermediate collapses by ejecting the most stable (i.e., weakest base) leaving group. This step regenerates the carbonyl double bond.

Comprehensive Analysis of this compound Hindered by Lack of Publicly Available Data

A comprehensive structural and spectroscopic analysis of the chemical compound this compound cannot be provided at this time due to a lack of available scientific literature and database entries containing the specific experimental data required for a thorough characterization. Extensive searches for detailed research findings on this particular molecule have not yielded the necessary spectroscopic and crystallographic information.

For a complete structural elucidation as outlined, specific data from a suite of analytical techniques is essential. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H NMR data, including chemical shifts and coupling constants, are needed to define the proton environment. ¹³C NMR data is required to map the carbon skeleton. Furthermore, two-dimensional NMR techniques such as COSY, HMQC, and HMBC are crucial for establishing the connectivity and spatial relationships between atoms within the molecule.

Mass Spectrometry (MS): This analysis is vital for determining the precise molecular weight and for studying the fragmentation patterns, which provides clues about the compound's structure and stability.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, while UV-Vis spectroscopy provides information about its electronic transitions.

Without access to peer-reviewed studies or public spectral databases that have characterized this compound, generating a scientifically accurate and detailed article that adheres to the requested comprehensive outline is not possible. The creation of such an article requires factual, experimental data that does not appear to be in the public domain at present.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. By comparing the experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values derived from the proposed molecular formula, the empirical formula of a synthesized compound can be confirmed. This validation is a critical step in the characterization of a new chemical entity, ensuring that the compound has the expected atomic makeup.

For 2-Amino-2-(2,4-dimethoxyphenyl)acetamide, the molecular formula is C₁₀H₁₄N₂O₃, which corresponds to a molecular weight of 210.23 g/mol . The theoretical elemental composition is calculated based on the atomic weights of its constituent elements. The comparison between the calculated and experimentally found values provides a quantitative measure of the compound's purity and confirms its empirical formula. Typically, experimental values that fall within ±0.4% of the theoretical values are considered acceptable evidence of a compound's identity and purity.

The theoretical percentages for this compound are detailed in the table below.

Table 1: Elemental Analysis Data for C₁₀H₁₄N₂O₃

Element Symbol Calculated (%)
Carbon C 57.13
Hydrogen H 6.71

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of chemical compounds by separating the main component from any impurities, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for this purpose.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction and to establish appropriate conditions for a larger-scale separation by column chromatography. For a polar compound such as this compound, a standard stationary phase like silica (B1680970) gel is typically used.

The purity is assessed by spotting a solution of the compound onto a TLC plate and developing it with an appropriate mobile phase. A pure compound should ideally appear as a single spot. The presence of multiple spots indicates the presence of impurities. Given the primary amine and amide functional groups, which impart polarity, a polar solvent system would be required for elution. A mixture of ethyl acetate (B1210297) and methanol (B129727) or dichloromethane (B109758) and methanol would be a suitable mobile phase. Visualization of the spots can be achieved under UV light or by staining with a chemical reagent. Since the compound contains a primary amine group, a ninhydrin (B49086) solution is an effective stain, which typically produces a characteristic purple or yellow spot upon heating. chemistryhall.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for purity assessment. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds. In this method, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase.

For this compound, an RP-HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of water (often containing a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The separation is typically performed using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. Detection is commonly carried out using a UV detector set at a wavelength where the aromatic ring of the compound absorbs strongly. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Summary of Chromatographic Methods

Technique Stationary Phase Example Mobile Phase Detection Method
TLC Silica Gel Ethyl Acetate / Methanol UV light, Ninhydrin stain

| HPLC | C18 (Reversed-Phase) | Water / Acetonitrile with 0.1% Formic Acid | UV Spectroscopy |

Applications As a Synthetic Precursor and Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

Amino acids and their derivatives are fundamental building blocks in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. researchgate.netmdpi.com Generally, the amino group can act as a nucleophile to react with various electrophiles, leading to the formation of rings. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic systems. researchgate.net The amide functionality can also participate in cyclization reactions. While these are established synthetic routes for many amino amides, no specific studies were found that utilize 2-Amino-2-(2,4-dimethoxyphenyl)acetamide for the synthesis of complex heterocyclic compounds.

Utility in Prodrug Design and Formulation

Prodrug design is a common strategy to improve the physicochemical and pharmacokinetic properties of a parent drug molecule. nih.govmdpi.com This often involves chemical modification of a bioactive compound to create a temporarily inactive form that, after administration, is converted back to the active drug. Common strategies include esterification or amidation to enhance properties like solubility or cell permeability. researchgate.net

The amino group of a compound like this compound could theoretically be modified as part of a prodrug strategy. For example, it could be acylated to form a new amide bond that might be cleaved by enzymes in the body. However, this application would presuppose that this compound is itself a bioactive molecule or is being used as a linker to modify another drug. There is no available research to support its use in such a capacity.

Development of Hybrid Molecules and Bioactive Conjugates

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a potentially enhanced or synergistic biological activity profile. mdpi.com Amino acid scaffolds are often used as linkers in the creation of such hybrid molecules or bioactive conjugates.

Theoretically, the functional groups on this compound could be used to attach it to other bioactive molecules. For example, the amino group could be used to form a bond with a carboxylic acid on another molecule. This would result in a hybrid molecule where the this compound acts as a scaffold or spacer. Again, while this is a plausible synthetic application, there are no specific examples in the scientific literature of this compound being used for the development of hybrid molecules or bioactive conjugates.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Future research will likely focus on developing more efficient and novel synthetic pathways to 2-Amino-2-(2,4-dimethoxyphenyl)acetamide and its derivatives. Key areas of exploration include the advancement of asymmetric synthesis techniques to produce enantiomerically pure compounds, which are crucial for understanding structure-activity relationships. nih.govnih.govresearchgate.net The application of green chemistry principles is another vital avenue, aiming to reduce the environmental footprint of the synthesis process. greentech.frunibo.itrsc.orgsemanticscholar.org This involves the use of environmentally benign solvents, catalysts, and reagents, as well as improving the atom economy of the reactions. rsc.org

Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. semanticscholar.orgacs.org The exploration of biocatalysis, utilizing enzymes to catalyze specific reactions, offers a promising green alternative to traditional chemical methods, potentially leading to higher selectivity and milder reaction conditions. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesKey Research Focus
Asymmetric Synthesis Access to enantiomerically pure compounds, elucidation of stereospecific activity.Development of novel chiral catalysts and auxiliaries. nih.govmdpi.com
Green Chemistry Reduced environmental impact, increased safety, and sustainability.Use of aqueous media, biodegradable catalysts, and energy-efficient processes. greentech.frunibo.itrsc.org
One-Pot Synthesis Increased efficiency, reduced waste, and lower operational costs.Design of tandem and domino reactions. semanticscholar.org
Biocatalysis High selectivity, mild reaction conditions, and reduced byproducts.Enzyme screening and engineering for specific transformations. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Dynamic Systems

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for elucidating its mechanism of action. Future research should employ advanced spectroscopic techniques to study the molecule's behavior in solution, particularly its conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and residual dipolar couplings (RDCs), can provide detailed insights into the spatial arrangement of atoms and the dynamics of the molecule. torvergata.itnih.govcopernicus.orgarxiv.orgrsc.org

Mass spectrometry (MS) is another powerful tool for structural elucidation, especially when coupled with separation techniques like liquid chromatography (LC-MS). nih.govmdpi.comdntb.gov.uascispace.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental composition of the molecule and its fragments. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to probe the fragmentation pathways of the molecule, providing valuable structural information. nih.govmdpi.comscispace.com

Computational modeling, in conjunction with experimental data, can be used to generate and refine structural models of the compound and to simulate its dynamic behavior. rsc.org This integrated approach will be crucial for understanding how the molecule interacts with its biological targets.

Integration of Machine Learning and AI in Computational Design and Prediction of Activity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the process of drug discovery and chemical research. globalresearchonline.net In the context of this compound, these computational tools can be employed to accelerate the design of new derivatives with improved properties. ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential off-target effects of novel analogs. nih.govresearchgate.net

Pharmacophore modeling is a computational technique that can be used to identify the essential structural features required for a molecule to interact with a specific biological target. dovepress.comnih.govresearchgate.net By generating pharmacophore models based on the structure of this compound, researchers can virtually screen large chemical libraries to identify new compounds with similar activity profiles. dovepress.com Reverse docking, another in silico method, can be used to identify potential biological targets for a given molecule by screening it against a database of protein structures. nih.gov

Table 2: AI and Machine Learning in Compound Research

TechniqueApplicationPotential Outcome
Machine Learning Models Prediction of biological activity and physicochemical properties.Faster identification of lead candidates with desired characteristics. nih.govresearchgate.net
Pharmacophore Modeling Identification of key structural features for biological activity.Design of novel compounds with enhanced potency and selectivity. dovepress.comnih.gov
Reverse Docking Prediction of potential biological targets.Elucidation of the mechanism of action and identification of new therapeutic applications. nih.gov

Exploration of New Non-Clinical Biological Targets and Biochemical Pathways

Identifying and validating the biological targets of this compound is a critical step in understanding its pharmacological effects. Future research should focus on exploring novel non-clinical biological targets and the biochemical pathways that are modulated by this compound. Computational approaches, such as those mentioned in the previous section, can be instrumental in generating hypotheses about potential targets. nih.govresearchgate.netrsc.orgplos.orgntu.edu.sgnih.gov

Experimental validation of these predicted targets is essential. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from a cell lysate, can be employed. Proteomics-based approaches can then be used to identify the captured proteins. Further validation can be achieved through a variety of in vitro assays, such as enzyme inhibition assays or receptor binding assays.

Once a target has been validated, further studies will be needed to elucidate the downstream effects of the compound on the relevant biochemical pathways. This could involve techniques such as Western blotting to measure changes in protein expression levels or metabolomics to analyze changes in the cellular metabolic profile.

Potential in Materials Science or Agrochemical Research (excluding human applications)

Beyond its potential in a clinical context, the chemical scaffold of this compound may hold promise in other scientific domains such as materials science and agrochemical research. The structural motifs present in the molecule could be incorporated into larger polymeric structures to create novel materials with unique properties. For instance, the aromatic and amide functionalities could contribute to properties such as thermal stability or the ability to self-assemble into ordered structures. The inherent fluorescence of certain organic molecules could also be explored, with potential applications in the development of organic fluorescent dyes and nanomaterials for imaging and sensing. nih.govnih.gov

In the field of agrochemicals, derivatives of this compound could be synthesized and screened for potential herbicidal, insecticidal, or fungicidal activity. The development of new agrochemicals is crucial for ensuring food security, and the exploration of novel chemical scaffolds is a key part of this process.

Multi-component Reactions and Combinatorial Chemistry Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer a highly efficient strategy for generating chemical libraries. purdue.edu Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of α-amino acetamide (B32628) derivatives and could be applied to generate a diverse library of analogs of this compound. beilstein-journals.orgresearchgate.netnih.govmdpi.comresearchgate.net

Combinatorial chemistry, which involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other in all possible combinations, can be used to rapidly generate large numbers of compounds. When coupled with high-throughput screening, this approach can significantly accelerate the discovery of new molecules with desired properties. The application of these high-efficiency synthesis strategies will be instrumental in exploring the structure-activity relationships of this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2,4-dimethoxyphenylacetamide precursors with amino-group donors. A recommended approach is nucleophilic acyl substitution using 2,4-dimethoxyphenylacetic acid derivatives and ammonia under basic conditions (e.g., triethylamine or K₂CO₃). For example, a similar acetamide synthesis (e.g., 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide) employed K₂CO₃ in acetonitrile with a 24-hour reaction time at room temperature, followed by solvent evaporation and purification via column chromatography . Key parameters to optimize include:
  • Catalyst/base : K₂CO₃ or triethylamine for deprotonation.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For instance, the 2,4-dimethoxyphenyl group shows aromatic protons as doublets (δ 6.5–7.5 ppm) and methoxy singlets (δ ~3.8 ppm). The acetamide NH₂ group appears as a broad singlet (δ ~5.5 ppm) .
  • Infrared (IR) Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) to assess purity (>95%) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity and target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., enzymes or receptors). For example, a related fluorophenylacetamide derivative was docked into COVID-19 main protease (PDB: 6LU7) to assess binding affinity .
  • ADME Prediction : Tools like SwissADME predict pharmacokinetic properties. Input the SMILES string (e.g., COC1=CC(=C(C=C1)OC)C(C(=O)N)N) to estimate solubility, permeability, and CYP450 interactions .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to evaluate stability of ligand-target complexes under physiological conditions.

Q. How can researchers resolve contradictions in reported pharmacokinetic data (e.g., solubility vs. bioavailability) for this compound?

  • Methodological Answer :
  • In Vitro/In Silico Cross-Validation : Compare experimental solubility (e.g., shake-flask method in PBS buffer) with computational predictions (SwissADME or ALOGPS). Discrepancies may arise from ionization (pKa ~8.5 for the amino group) or aggregation .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). If Papp < 1×10⁻⁶ cm/s, consider prodrug strategies to enhance absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust dosing protocols if half-life <1 hour .

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